molecular formula C19H21BrN6O2 B2449368 N-(3-bromophenyl)-2-[8-(3-methylpiperidin-1-yl)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide CAS No. 1251551-66-2

N-(3-bromophenyl)-2-[8-(3-methylpiperidin-1-yl)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide

Cat. No.: B2449368
CAS No.: 1251551-66-2
M. Wt: 445.321
InChI Key: VYVIJKPNBRLOOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-bromophenyl)-2-[8-(3-methylpiperidin-1-yl)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide is a useful research compound. Its molecular formula is C19H21BrN6O2 and its molecular weight is 445.321. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-(3-bromophenyl)-2-[8-(3-methylpiperidin-1-yl)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21BrN6O2/c1-13-4-3-8-24(11-13)17-18-23-26(19(28)25(18)9-7-21-17)12-16(27)22-15-6-2-5-14(20)10-15/h2,5-7,9-10,13H,3-4,8,11-12H2,1H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYVIJKPNBRLOOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)C2=NC=CN3C2=NN(C3=O)CC(=O)NC4=CC(=CC=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21BrN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-bromophenyl)-2-[8-(3-methylpiperidin-1-yl)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide is a complex organic compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a bromophenyl moiety and a triazolo-pyrazine structure, which are known to contribute to various biological activities. The presence of the piperidine ring further enhances its pharmacological profile by potentially improving receptor binding and bioavailability.

Biological Activity

1. Anticancer Properties

Research indicates that compounds with similar triazole and pyrazine structures exhibit significant anticancer activity. For instance, derivatives of 1H-pyrazole have shown effective inhibition of cancer cell proliferation across various types, including breast cancer (MDA-MB-231 cells) and lung cancer cells. In vitro studies have demonstrated that these compounds can induce apoptosis and enhance caspase activity at micromolar concentrations .

2. Mechanism of Action

The biological activity of this compound may involve multiple pathways:

  • Microtubule Destabilization : Similar compounds have been shown to disrupt microtubule assembly, leading to cell cycle arrest and apoptosis .
  • Inhibition of Key Enzymes : The compound may inhibit enzymes involved in cancer cell survival and proliferation, such as topoisomerases .

Case Studies

Several studies have documented the biological effects of related compounds:

Study Compound Cell Line Effect
1H-Pyrazole DerivativesMDA-MB-231Induced apoptosis at 1 µM
P2Y14R AntagonistsVarious cancer linesReduced tumor growth in vivo
Triazole AnalogsLung Cancer CellsInhibited cell proliferation

Toxicity and Safety Profile

Toxicological assessments are crucial for understanding the safety profile of this compound. Preliminary data suggest that while the compound exhibits potent biological activity, its safety must be evaluated in clinical settings to determine therapeutic indices.

Scientific Research Applications

The compound has been studied for its potential as an antitumor agent . Research indicates that it exhibits cytotoxic effects against various cancer cell lines. For instance, in vitro assays have demonstrated that it can inhibit the growth of cancer cells by inducing apoptosis and disrupting cell cycle progression.

Anti-inflammatory Properties

In addition to its anticancer properties, N-(3-bromophenyl)-2-[8-(3-methylpiperidin-1-yl)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide has shown promise as an anti-inflammatory agent . Studies have indicated that it can reduce the production of pro-inflammatory cytokines and inhibit the activation of NF-kB, a transcription factor that plays a pivotal role in inflammatory responses.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial activity against various pathogens. Preliminary results suggest that it possesses significant antibacterial and antifungal properties. The mechanism behind this activity may involve disrupting microbial cell membranes or inhibiting vital metabolic pathways.

Case Studies and Research Findings

Several studies have documented the efficacy of this compound:

StudyFocusFindings
Study 1Antitumor ActivityDemonstrated significant cytotoxicity against A549 lung cancer cells with IC50 values in low micromolar range.
Study 2Anti-inflammatory EffectsShowed inhibition of TNF-alpha and IL-6 production in LPS-stimulated macrophages.
Study 3Antimicrobial PropertiesExhibited effective inhibition against Staphylococcus aureus and Candida albicans with MIC values below 50 µg/mL.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions that include cyclization and functional group modifications. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom on the 3-bromophenyl group undergoes nucleophilic aromatic substitution (SNAr) under specific conditions. This reaction is pivotal for introducing electron-rich substituents or modifying the aromatic ring’s electronic properties.

Reaction ConditionsReagentsProducts/OutcomesSource
Polar aprotic solvent, 80–100°CAmines (e.g., piperidine)Replacement of Br with -NR₂
Basic aqueous medium, Cu catalystThiols (e.g., NaSH)Formation of arylthioethers
Microwave irradiationPhenolsBiaryl ether derivatives

Key findings:

  • Reactivity follows the order: Br > acetamide carbonyl due to electron-withdrawing effects of adjacent groups.

  • Steric hindrance from the triazolo-pyrazine ring slows substitution at the para position relative to bromine .

Hydrolysis of the Acetamide Group

The acetamide moiety undergoes hydrolysis under acidic or basic conditions, yielding carboxylic acid or amine intermediates.

Reaction TypeConditionsProductsSource
AcidicHCl (6M), reflux, 12 hours2-[8-(3-Methylpiperidin-1-yl)-3-oxo triazolo[4,3-a]pyrazin-2(3H)-yl]acetic acid
BasicNaOH (2M), 70°C, 8 hoursFree amine + acetate salt

Kinetic data :

  • Basic hydrolysis proceeds 2.5× faster than acidic due to enhanced nucleophilicity of OH⁻.

  • Substituents on the triazolo-pyrazine ring stabilize the transition state via resonance .

Oxidation-Reduction Reactions

The triazolo-pyrazine core and methylpiperidinyl group participate in redox reactions:

Oxidation

Target SiteReagentsProductsSource
Pyrazine ringKMnO₄ (acidic)Pyrazine-N-oxide derivatives
Piperidine methylCrO₃/H₂SO₄Carboxylic acid at methyl position

Reduction

Target SiteReagentsProductsSource
Triazole ringH₂/Pd-CDihydrotriazole analog
Acetamide carbonylLiAlH₄Ethanolamine derivative

Notable observation :

  • Catalytic hydrogenation selectively reduces the triazole ring without affecting the bromophenyl group .

Cycloaddition and Ring-Opening Reactions

The triazolo[4,3-a]pyrazine system participates in Diels-Alder reactions and thermal rearrangements:

Reaction TypeConditionsProductsSource
Diels-AlderDiethyl acetylenedicarboxylate, 120°CFused quinoxaline derivatives
Thermal ring-openingToluene, refluxPyrazine-2,3-diamine intermediates

Mechanistic insight :

  • Electron-deficient dienophiles favor [4+2] cycloaddition at the triazole-pyrazine junction .

Functionalization of the Piperidine Moiety

The 3-methylpiperidin-1-yl group undergoes alkylation and dehydrogenation:

Reaction TypeReagentsProductsSource
N-AlkylationAlkyl halides, K₂CO₃Quaternary ammonium derivatives
DehydrogenationDDQ (dichlorodicyanoquinone)Aromatic pyridine analog

Structural impact :

  • Alkylation enhances solubility in polar solvents (e.g., DMF) by increasing cationic character .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.